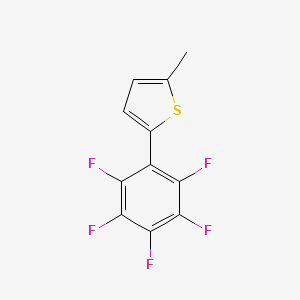
2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with a methyl group and a pentafluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-Methylthiophene-5-boronic acid and 2,3,4,5,6-pentafluorophenyl bromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity starting materials.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the fluorine atoms or to modify the thiophene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring or the pentafluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using reagents like N-bromosuccinimide (NBS) or nucleophilic substitution using organolithium reagents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: De-fluorinated thiophene derivatives.
Substitution: Halogenated thiophene derivatives or substituted pentafluorophenyl groups.
Scientific Research Applications
2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Potential use in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential as a pharmaceutical intermediate and in drug discovery.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene depends on its application. In organic electronics, the compound acts as a semiconductor, facilitating charge transport through its conjugated system. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its fluorinated aromatic ring and thiophene moiety, affecting biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5,6-Pentafluorophenylacetic acid
- Methyl 2,3,4,5,6-pentafluorophenylacetate
- 2-(2,3,4,5,6-Pentafluorophenyl)-1H-benzo[d]imidazole
Uniqueness
2-Methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene is unique due to the presence of both a thiophene ring and a highly fluorinated aromatic ring. This combination imparts distinct electronic properties, making it valuable in organic electronics and materials science. Additionally, the compound’s fluorinated phenyl group enhances its stability and reactivity compared to non-fluorinated analogs .
Properties
Molecular Formula |
C11H5F5S |
|---|---|
Molecular Weight |
264.22 g/mol |
IUPAC Name |
2-methyl-5-(2,3,4,5,6-pentafluorophenyl)thiophene |
InChI |
InChI=1S/C11H5F5S/c1-4-2-3-5(17-4)6-7(12)9(14)11(16)10(15)8(6)13/h2-3H,1H3 |
InChI Key |
CXNPKEDOZXDNAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(S1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















